Product packaging for Tridecyl phosphate(Cat. No.:CAS No. 4200-55-9)

Tridecyl phosphate

Cat. No.: B010036
CAS No.: 4200-55-9
M. Wt: 280.34 g/mol
InChI Key: GAJQCIFYLSXSEZ-UHFFFAOYSA-N
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Description

Tridecyl phosphate is a high-value organophosphate triester of significant interest in advanced materials and industrial chemistry research. It is recognized for its role as a performance additive, particularly in the development of next-generation lubricants. As an anti-wear additive, its mechanism of action involves forming a protective, sacrificial tribofilm on metal surfaces under boundary lubrication conditions. This film, rich in phosphorus, acts as a durable barrier that minimizes direct metal-to-metal contact, thereby reducing friction and preventing wear . Beyond lubrication science, this compound serves as a critical chemical intermediate and a flame retardant in polymer and plastics research. Its application is pivotal in enhancing the performance and sustainability of materials, aligning with trends in green chemistry and regulatory shifts in regions like Europe . Researchers also utilize this compound in environmental science studies, as alkyl organophosphate triesters like this compound are increasingly identified and analyzed in environmental matrices such as house dust, necessitating high-purity standards for analytical reference materials . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H29O4P B010036 Tridecyl phosphate CAS No. 4200-55-9

Properties

IUPAC Name

tris-decyl phosphate
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InChI

InChI=1S/C30H63O4P/c1-4-7-10-13-16-19-22-25-28-32-35(31,33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3
Source PubChem
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InChI Key

KUHPLTBUBAGTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOP(=O)(OCCCCCCCCCC)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H63O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7063348
Record name Phosphoric acid, tris(decyl) ester
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Molecular Weight

518.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4200-55-9
Record name Tridecyl phosphate
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Record name Phosphoric acid, tris(decyl) ester
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Record name Phosphoric acid, tris(decyl) ester
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Record name Phosphoric acid, tris(decyl) ester
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Record name Tridecyl phosphate
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Synthetic Methodologies and Reaction Pathways of Tridecyl Phosphate

Precursor Selection and Preparation

The synthesis of tridecyl phosphate (B84403) begins with the careful selection and preparation of its fundamental chemical building blocks: an alcohol or its ethoxylated derivative and a phosphating reagent.

Alcohol and Ethoxylate Derivatives

The primary alcohol used is tridecyl alcohol , a 13-carbon branched-chain alcohol. venus-goa.comtristarintermediates.org This alcohol can be used directly in the synthesis or it can first be modified through ethoxylation.

Ethoxylation involves reacting tridecyl alcohol with ethylene (B1197577) oxide . venus-goa.com This process results in the formation of tridecyl alcohol ethoxylates, which are non-ionic surfactants. venus-goa.comshreechem.in The reaction is typically carried out at temperatures between 120–180°C under a pressure of 1–5 atm, often using an alkaline catalyst like potassium hydroxide (B78521). The number of ethylene oxide units added to the tridecyl alcohol chain can be controlled, which in turn influences the properties of the final phosphate ester. venus-goa.comshreechem.in These ethoxylated derivatives serve as precursors for producing ethoxylated tridecyl phosphate esters. pharcos.co.inzxchem.comzxchem.com

Phosphating Reagents

Several reagents can be used to introduce the phosphate group to the tridecyl alcohol or its ethoxylated form. Common phosphating agents include:

Phosphorus Pentoxide (P₂O₅): This strong dehydrating agent is frequently used for phosphating fatty alcohols. pharcos.co.inresearchgate.netexsyncorp.com The reaction of alcohols with phosphorus pentoxide typically yields a mixture of mono- and di-substituted phosphate esters. researchgate.netelpub.ruthieme-connect.com The stoichiometry between the alcohol and P₂O₅ is a critical parameter to control the ratio of monoester to diester in the final product. pharcos.co.in

Polyphosphoric Acid (PPA): PPA is a concentrated grade of phosphoric acid and consists of a mixture of linear, oligomeric chains. researchgate.net It is a viscous liquid used to produce phosphate esters with a high proportion of monoalkyl phosphates, though often with a significant amount of residual phosphoric acid. researchgate.netgoogle.com The reaction of tridecyl alcohol ethoxylates with polyphosphoric acid has been described for the synthesis of phosphate esters. google.com

Phosphorus Oxychloride (POCl₃): This highly reactive liquid is another common phosphating agent. researchgate.netorientjchem.org The reaction of an alcohol with phosphorus oxychloride can be controlled to produce the desired phosphate ester. researchgate.netsciencemadness.org For instance, reacting tridecyl alcohol with phosphorus oxychloride in a 2:1 molar ratio has been used to synthesize di(tridecyl) phosphoric acid. tandfonline.com

Esterification Reactions

The core of this compound synthesis lies in the esterification reaction, where the chosen alcohol precursor reacts with the phosphating reagent.

Direct Esterification with Phosphoric Acid Derivatives

Direct esterification can be performed by reacting tridecyl alcohol or its ethoxylates with phosphoric acid (H₃PO₄). This reaction is typically conducted at temperatures between 60–100°C. To drive the reaction towards completion, water, a byproduct of the esterification, is often removed by vacuum or azeotropic distillation. The molar ratio of the alcohol to phosphoric acid is a key control parameter, commonly a 1:1 ratio is used. Catalysts, such as sulfuric acid, can be employed, though they may introduce side products. sciencemadness.org Dicyclohexylcarbodiimide (DCC) has also been explored as a promoter for the direct esterification of phosphoric acids with alcohols, offering high efficiency and good functional-group tolerance. researchgate.nettandfonline.com

Reaction with Phosphorus Oxyhalides (e.g., Phosphorus Oxychloride)

The reaction of tridecyl alcohol with phosphorus oxychloride (POCl₃) is a method to produce this compound. This reaction involves the dropwise addition of POCl₃ to the alcohol. google.com The reaction between an alcohol and phosphorus oxychloride is known to produce a crude ester, which can then be neutralized and purified. google.com For example, di(tridecyl) phosphoric acid is synthesized by refluxing tridecyl alcohol and phosphorus oxychloride in benzene (B151609) for an extended period. tandfonline.com The reaction of alcohols with POCl₃ can be performed under microwave irradiation to increase the reaction speed. orientjchem.org

Ethoxylation Processes for Derivatives

As mentioned previously, tridecyl alcohol can be ethoxylated to produce a range of derivatives. venus-goa.com The ethoxylation process involves reacting the alcohol with ethylene oxide, typically in the presence of a catalyst. google.com The resulting tridecyl alcohol ethoxylates can then be phosphated using reagents like phosphorus pentoxide or phosphoric acid to yield ethoxylated this compound esters. pharcos.co.inzxchem.comgoogle.com The degree of ethoxylation, or the number of ethylene oxide units, can be tailored to achieve specific properties in the final product. researchgate.net These ethoxylated phosphate esters are anionic surfactants with applications as emulsifiers and wetting agents. pcc.eupcc.euneaseco.com

Interactive Data Tables

Table 1: Precursors for this compound Synthesis

Precursor TypeChemical NameFormulaRole in Synthesis
AlcoholTridecyl AlcoholC₁₃H₂₈OProvides the alkyl chain
Ethoxylated AlcoholTridecyl Alcohol EthoxylateC₁₃H₂₇O(CH₂CH₂O)nHModified precursor for derivatives
Phosphating ReagentPhosphorus PentoxideP₂O₅Source of phosphate group
Phosphating ReagentPolyphosphoric AcidHn+2PnO3n+1Source of phosphate group
Phosphating ReagentPhosphorus OxychloridePOCl₃Source of phosphate group

Table 2: Typical Reaction Conditions for Synthesis Steps

Reaction StepReactantsCatalystTemperature (°C)Pressure (atm)Key Control Parameters
EthoxylationTridecyl alcohol, Ethylene oxidePotassium Hydroxide120–1801–5EO:alcohol ratio, catalyst concentration
Phosphorylation (Direct)Ethoxylated tridecyl alcohol, Phosphoric acidNone/Acidic60–1001Stoichiometry, water removal
Phosphorylation (POCl₃)Tridecyl alcohol, Phosphorus oxychloride-Varies (e.g., reflux)-Molar ratio, reaction time
Phosphorylation (P₂O₅)Tridecyl alcohol, Phosphorus pentoxide-80-Alcohol to P₂O₅ ratio

Optimization of Synthesis Parameters

The efficiency and selectivity of this compound synthesis are highly dependent on the careful control of several reaction parameters. These include temperature, pressure, the presence and nature of catalysts, and the solvent system employed.

Temperature and Pressure Control

Temperature is a critical factor in the synthesis of phosphate esters. For instance, in the synthesis of tri-phenyl phosphite (B83602) from phenol (B47542) and phosphorus trichloride (B1173362), the reaction temperature is gradually increased from 45°C to 160°C. researchgate.net Maintaining a temperature above 140°C is crucial for achieving a high yield, with the highest yield of 98.5% obtained at 160°C. researchgate.net Similarly, the phosphorylation of ethoxylated tridecyl alcohol is typically conducted at temperatures ranging from 60–100°C. In the synthesis of triaryl phosphates, distillation for purification is carried out at temperatures between 200°C and 250°C under a pressure of less than 5 kPa. epo.org The synthesis of triisopropyl phosphate involves an initial cooling to below 10°C during the addition of phosphorus oxychloride, followed by heating to 30°C under a vacuum of 10mmHg. chemicalbook.com

Pressure also plays a significant role, particularly in reactions involving volatile reactants or byproducts. In the ethoxylation of tridecyl alcohol, the pressure is typically maintained at 1–5 atm, which is the autogenous pressure from ethylene oxide. Reduced pressure is often employed during purification to remove water or other volatile impurities, driving the reaction to completion. For example, in triaryl phosphate purification, a pressure of less than 5 kPa is used in a thin-film evaporator. epo.org

Table 1: Temperature and Pressure Parameters in Phosphate Ester Synthesis

Phosphate EsterSynthesis StepTemperature Range (°C)Pressure ConditionsSource
Tri-phenyl phosphiteReaction45 - 160Atmospheric researchgate.net
Ethoxylated this compoundPhosphorylation60 - 100Atmospheric
Triaryl phosphatesPurification200 - 250< 5 kPa epo.org
Triisopropyl phosphateReaction10 - 3010 mmHg (vacuum) chemicalbook.com
Ethoxylated tridecyl alcoholEthoxylation120 - 1801 - 5 atm

Catalysis and Reaction Kinetics

Catalysts are frequently employed to enhance the reaction rate and selectivity of this compound synthesis. In the ethoxylation of tridecyl alcohol, an alkaline catalyst such as potassium hydroxide is commonly used. The synthesis of triaryl phosphates from phenols and phosphoric acid can be catalyzed by hard cations. google.com The kinetics of the esterification reaction between phenol and phosphorous trichloride to form tri-phenyl phosphite has been found to follow first-order kinetics. researchgate.net The reaction rate is significantly influenced by temperature and the mole ratio of the reactants. researchgate.net The removal of the HCl byproduct, for instance by nitrogen sparging, can shift the reaction equilibrium and enhance the reaction rate. researchgate.net

Nucleophilic phosphine (B1218219) catalysis is a powerful tool in organic synthesis, where phosphines can activate various functional groups under mild conditions. acs.org The Michaelis-Arbuzov reaction, a well-known method for forming carbon-phosphorus bonds, proceeds via an SN2 attack of a nucleophilic phosphorus species on an alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org

Purification Techniques for this compound

After synthesis, crude this compound contains unreacted starting materials, byproducts, and residual catalysts, which must be removed to achieve the desired purity. Common purification techniques include washing procedures, distillation, and crystallization.

Washing Procedures (Acidic and Alkaline Washes)

Washing the crude product with acidic and alkaline solutions is a common method to remove impurities. In the synthesis of trioctyl phosphate, the crude ester is neutralized with an alkaline solution to a pH of 8-9, followed by rinsing with hot water until the pH is between 6.5 and 7.5. google.com Similarly, in the preparation of triisopropyl phosphate, the organic phase is washed to neutrality. chemicalbook.com For triaryl phosphates, a series of lye (alkaline) and water washes are employed. google.com Steaming the crude product before washing can facilitate the removal of acid-producing impurities by hydrolyzing them into compounds that are easily removed by washing. google.com

Distillation and Crystallization Methods

Distillation is a widely used technique for purifying liquid phosphate esters. msu.edu Fractional distillation under reduced pressure is particularly effective for separating components with different boiling points. google.com For instance, crude triaryl phosphate esters are purified by sequential flash distillation and fractional distillation. google.com The distillation of triaryl phosphates is typically carried out at temperatures between 200°C and 250°C and a pressure below 5 kPa. epo.org A patent describes the purification of triethyl phosphate using a rectification tower with 28-32 theoretical plates under a vacuum of 6-8 mm Hg. chemicalbook.com

Crystallization is a suitable purification method for solid phosphate esters. rochester.edu This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution. msu.edu For compounds that are oils at room temperature, distillation is generally preferred, especially for those with a molecular weight below 350 amu. rochester.edu

Steam Blowing for Impurity Removal

After the initial synthesis, the crude this compound mixture contains various impurities, including unreacted starting materials, byproducts, and residual acids. Steam blowing is a purification technique that can be employed to remove volatile impurities and acid-forming substances. google.com

This process involves passing steam through the crude reaction mixture, typically at elevated temperatures ranging from 120°C to 190°C. google.com The hot steam facilitates the hydrolysis and decomposition of impurities, such as residual halogen-containing compounds from reactants like phosphorus oxychloride, into more volatile compounds. google.com These newly formed volatile compounds are then carried away with the steam flow, effectively purifying the this compound product. google.com

The effectiveness of steam blowing depends on several factors, including the temperature, the duration of the steam treatment, and the flow rate of the steam. google.comvecom-group.com Following the steam blowing process, the product may undergo further purification steps, such as washing with dilute acidic and alkaline solutions and a final water wash, before being dried, often via distillation. google.com This multi-step purification ensures a final product with low acidity and minimal impurities.

ParameterDescription
Principle Utilizes the energy and velocity of steam to remove impurities from the product mixture. vecom-group.com
Mechanism Facilitates hydrolysis and decomposition of acid-producing impurities into more volatile compounds that are then removed with the steam. google.com
Operating Temperature Typically between 120°C and 190°C for phosphate ester purification. google.com
Post-Treatment Often followed by washing with dilute acid, dilute alkali, and water to remove any remaining impurities. google.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in the chemical industry. For phosphate ester synthesis, including that of this compound, green chemistry principles focus on several key areas:

Use of Less Hazardous Reagents: Traditional methods often employ hazardous reagents like phosphorus oxychloride. researchgate.net Research is exploring the use of less toxic and more sustainable alternatives.

Solvent-Free or Benign Solvents: Efforts are being made to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to air pollution. Reactions performed "neat" (without a solvent) or in environmentally benign solvents like water are preferred.

Energy Efficiency: Optimizing reaction conditions to lower energy consumption is a key aspect of green chemistry. This can involve using more efficient heating methods or developing catalysts that allow reactions to proceed at lower temperatures.

Waste Reduction: The ideal synthesis has high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product, minimizing waste generation. rsc.org

One example of a greener approach is the vapor-liquid condensation of phosphorus oxychloride with hydroxyaryl compounds in the presence of aqueous sodium hydroxide, which has been demonstrated for the synthesis of triaryl phosphates. rsc.org This method avoids the use of organic solvents and can lead to high yields of the desired product. rsc.org While this specific example is for triaryl phosphates, the principles could potentially be adapted for the synthesis of alkyl phosphates like this compound.

Further research into enzymatic catalysis and the use of renewable feedstocks for the alcohol component are also promising avenues for the development of truly sustainable methods for this compound production.

Advanced Characterization and Analytical Determination of Tridecyl Phosphate

Chromatographic Techniques

Chromatographic techniques are pivotal for separating tridecyl phosphate (B84403) from complex matrices and enabling its accurate measurement. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like tridecyl phosphate. nih.gov In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. nih.govcdc.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint for identification. nih.gov

For quantitative analysis, a calibration curve is typically generated by analyzing standards of known concentrations. google.com The response of the detector, often a flame ionization detector (FID) or the mass spectrometer itself, is proportional to the amount of the compound present. cdc.govdtic.mil Derivatization may sometimes be employed to enhance the volatility and thermal stability of the analyte for GC analysis. analytice.com

Key GC-MS Parameters for Organophosphate Analysis:

ParameterTypical SettingReference
Column DB-5MS, 30m x 0.25mm x 0.25µm google.com
Carrier Gas Helium or Nitrogen nih.govcdc.gov
Injection Mode Splitless or Split google.com
Ionization Mode Electron Ionization (EI) google.com
Detection Mode Selected Ion Monitoring (SIM) or Full Scan dtic.mil

High-Resolution Mass Spectrometry (HRMS) for Non-Targeted Analysis

High-resolution mass spectrometry (HRMS) offers a powerful tool for the non-targeted screening and identification of unknown or unexpected compounds, including novel organophosphate esters. researchgate.netnih.gov Unlike traditional mass spectrometry, HRMS provides highly accurate mass measurements, often with errors of less than 5 parts per million (ppm). nih.gov This high mass accuracy allows for the determination of the elemental composition of an unknown compound, significantly narrowing down the potential chemical formulas. nih.govacs.org

When coupled with liquid chromatography (LC) or gas chromatography (GC), HRMS can separate complex mixtures and provide detailed information on the components present without the need for reference standards for every single compound. researchgate.netchromatographyonline.com This is particularly useful for identifying transformation products or metabolites of this compound in environmental or biological samples. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Phosphate Metabolites and Derivatized Compounds

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing non-volatile, highly polar, and thermally labile compounds, such as the phosphate metabolites of this compound. nih.gov In LC-MS, the separation occurs in a liquid mobile phase, which is more suitable for these types of analytes. nih.gov The LC system is coupled to a mass spectrometer, which provides sensitive and selective detection. nih.govnih.gov

The analysis of phosphate metabolites is challenging due to their high hydrophilicity and instability. nih.gov LC-MS/MS, a variation of LC-MS, is often employed for its enhanced selectivity and sensitivity, making it the "gold standard" for quantifying these metabolites in biological matrices. nih.govnih.gov This technique allows for the direct measurement of the phosphorylated metabolites. nih.gov

Ion-Exchange Chromatography (IEX) and Ion-Pairing Chromatography (IP) for Hydrophilic Analytes

Ion-exchange chromatography (IEX) is a powerful technique for separating charged molecules, making it well-suited for the analysis of ionic and highly polar analytes like phosphate metabolites. coriolis-pharma.comcytivalifesciences.com Separation in IEX is based on the reversible interaction between charged analytes and an oppositely charged stationary phase. cytivalifesciences.com Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase. cytivalifesciences.com IEX is often used for the analysis of organophosphorus pesticide metabolites in urine. nih.gov

Ion-pairing chromatography (IP) is another approach used to retain and separate highly polar and ionic compounds on a reversed-phase column. In this technique, an ion-pairing reagent is added to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing it to be retained by the nonpolar stationary phase. Both IEX and IP are valuable tools for the direct quantification of phosphate metabolites. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitic Carbon (PGC) Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable technique for the separation of highly polar and hydrophilic compounds. hplc.euresearchgate.netsigmaaldrich.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. sigmaaldrich.com This creates a water-enriched layer on the stationary phase, and separation is achieved through a partitioning mechanism of the analyte between the mobile phase and this aqueous layer. sigmaaldrich.com More polar analytes are more strongly retained. hplc.euresearchgate.net HILIC is advantageous for its compatibility with mass spectrometry due to the high organic content of the mobile phase, which enhances ionization efficiency. hplc.euresearchgate.netchromatographyonline.com

Porous Graphitic Carbon (PGC) chromatography offers a unique separation mechanism based on the polarizability and geometric shape of the analytes. PGC columns can retain both polar and nonpolar compounds, making them versatile for a wide range of applications, including the analysis of phosphate metabolites. nih.gov

Spectroscopic Methods

Spectroscopic methods provide valuable information about the chemical structure and functional groups present in this compound.

Common spectroscopic techniques used in the characterization of organophosphates include:

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic P–O–C stretching vibrations can be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy, particularly 1H, 13C, and 31P NMR, provides detailed information about the structure and chemical environment of the atoms within the molecule. wpmucdn.comnih.gov 31P NMR is especially useful for characterizing phosphorus-containing compounds. wpmucdn.com

UV-Visible Spectroscopy : UV-Vis spectroscopy can be used for the quantitative analysis of phosphates. bergbuilds.domains Often, a colorimetric method is employed where the phosphate reacts with a reagent, like molybdate, to form a colored complex that can be measured. bergbuilds.domainsresearchgate.net

Derivatization Strategies for Enhanced Analysis

Trimethylsilyl (B98337) Derivatization for Alkyl Phosphates

Trimethylsilyl (TMS) derivatization is a widely employed technique for the analysis of compounds with active hydrogen atoms, including the hydroxyl groups found in alkyl phosphates. tcichemicals.comgcms.cz This process involves the replacement of the acidic proton of the phosphate group with a nonpolar trimethylsilyl group, -Si(CH3)3. gcms.cz The resulting TMS ester is more volatile, more thermally stable, and less polar than the parent compound, making it well-suited for gas chromatography (GC) analysis. tcichemicals.comgcms.czresearchgate.net

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), bis(trimethylsilyl)acetamide (BSA), and trimethylchlorosilane (TMCS). tcichemicals.comgcms.czresearch-solution.com The reaction with these reagents effectively converts polar functional groups into their corresponding TMS ethers or esters. tcichemicals.com For instance, the analysis of phosphatidylethanol, a phospholipid, was achieved through derivatization with BSTFA, which allowed for subsequent detection by GC-mass spectrometry (GC-MS). researchgate.net The addition of a catalyst like TMCS can increase the reactivity of the primary silylating agent, such as BSTFA, ensuring a more complete and rapid reaction. gcms.cz This derivatization strategy is crucial as it enhances chromatographic separation and improves peak shape, enabling sensitive and reliable quantification of alkyl phosphates. gcms.cz

Table 1: Common Trimethylsilylating Reagents and Their Applications

ReagentTarget Functional GroupsKey Characteristics
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) -OH, -COOH, -NH2, -SH, imino groupsReacts faster and more completely than BSA; by-products are highly volatile, minimizing interference in GC analysis. tcichemicals.comgcms.cz
Bis(trimethylsilyl)acetamide (BSA) -OH, -COOH, -NH2, amidesA strong silylating agent that reacts under mild conditions; derivatives are generally less stable and should be analyzed quickly. gcms.czresearch-solution.com
Trimethylchlorosilane (TMCS) Hydroxyl groupsOften used as a catalyst in combination with other reagents like BSA or BSTFA to increase their silylating potential. tcichemicals.comgcms.cz
Hexamethyldisilazane (HMDS) Hydroxyl groups, particularly in sugarsA popular choice for silylating sugar acids and related substances, often used with TMCS as a catalyst. gcms.cz

Pentafluorobenzylbromide Derivatization for Metabolites

For the analysis of dialkyl phosphate (DAP) metabolites of organophosphate esters in biological samples like urine or hair, pentafluorobenzyl bromide (PFBBr) is a highly effective derivatization reagent. cdc.govnih.govresearcher.life This process, known as pentafluorobenzylation, converts the acidic DAP metabolites into their corresponding pentafluorobenzyl (PFB) esters. cdc.govnih.gov These derivatives are significantly more volatile and are highly sensitive to electron capture detection (ECD) and mass spectrometry, particularly with negative ion chemical ionization (NICI-MS), which enhances selectivity and lowers detection limits. cdc.gov

The methodology typically involves sample extraction, often using solid-phase extraction (SPE), followed by the derivatization reaction. cdc.govresearchgate.net For example, a validated method for analyzing DAPs in urine includes lyophilization, derivatization with PFBBr, and quantification by GC-MS. researchgate.net This approach achieves high recovery rates, often exceeding 90%, and enables detection of metabolites at the parts-per-billion (ppb) or even sub-ppb level. nih.govresearchgate.net The PFBBr derivatization technique is considered robust and suitable for routine analysis in biomonitoring studies to assess human exposure to a wide range of organophosphate compounds. nih.govinrs.ca

Table 2: Performance of PFBBr Derivatization for DAP Metabolite Analysis

MetaboliteSample MatrixAnalytical MethodLimit of Detection (LOD)Recovery
Dialkyl Phosphates (6 types) UrineGC-FPD0.04 - 0.13 ppm>90% nih.gov
Dialkyl Phosphates (6 types) UrineGC-MS0.1 - 0.15 ng/mL--- researchgate.net
DAP Metabolites (DMP, DEP, DMTP) HairGC-MS0.02 - 0.10 ng/mg56.1% - 107.9% researcher.life
OPE Metabolites (12 types) UrineGC-MS/MS (MRM)0.008 - 0.1 µg/L--- inrs.ca

Methylation with TMS-diazomethane for Phosphate Groups

Methylation of the phosphate group using trimethylsilyl diazomethane (B1218177) (TMS-diazomethane) is another powerful strategy to enhance the analytical determination of organophosphates, particularly in the field of lipidomics using mass spectrometry. nih.govresearchgate.net This reaction neutralizes the negative charge of the phosphate moiety, which can suppress ionization in certain MS modes. researchgate.net The resulting methylated product is more efficiently transferred into the mass spectrometer and ionized, leading to a significant increase in signal intensity and detection sensitivity. nih.govresearchgate.net

The method has been successfully applied to various phospholipids, where it was shown to enable the fast and sensitive identification of multiple lipid classes under positive ionization mode. nih.gov While highly effective for improving sensitivity for some compounds, the reaction conditions must be carefully controlled, as the completeness of the methylation can vary. dioxin20xx.org For example, while sensitivity improved for metabolites like bis(2-chloroethyl) phosphate (BCEP) and bis(1-chloro-2-propyl) phosphate (BCPP), the reaction was found to be incomplete for diphenyl phosphate (DPP) under certain conditions. dioxin20xx.org Despite these challenges, methylation with TMS-diazomethane remains a valuable tool for the analysis of specific organophosphates and their metabolites, including brominated forms, where it is used for GC-MS analysis. researchgate.netebi.ac.uk

Quantification Methodologies

Quantifying this compound and other organophosphate esters (OPEs) in environmental and biological systems can be approached through both direct and indirect methods. The choice of methodology depends on the research question, the matrix being analyzed, and the specific compounds of interest.

Direct and Indirect Quantification Approaches

Direct quantification involves the measurement of the parent OPE compound as it exists in a sample. This is the most straightforward approach for determining the concentration of compounds like this compound in various media, including water, sediment, and indoor dust. iaea.orgoaepublish.com Analytical methods such as GC-MS or LC-MS/MS are typically used to identify and quantify the specific OPEs present in an extracted sample. oaepublish.comnj.gov For example, studies have measured the concentrations of numerous OPEs directly in indoor dust samples to assess human exposure, with levels ranging from nanograms to hundreds of micrograms per gram of dust. oaepublish.com

Indirect quantification, conversely, focuses on measuring transformation products or metabolites as a proxy for exposure or environmental loading. A significant indirect source of OPEs, including triisodecyl phosphate (TiDeP), is the environmental oxidation of organophosphite antioxidants (OPAs). nih.govtandfonline.com OPAs are widely used in polymers and can transform into their corresponding OPEs, which are sometimes referred to as "secondary OPEs" (SOPEs). tandfonline.com Studies have shown that the concentrations of these secondary OPEs in indoor dust can be significantly higher than those of primary OPEs that are directly added to products. nih.govtandfonline.com Quantifying these oxidation products provides crucial insight into the indirect sources and total environmental burden of OPEs. nih.gov Similarly, measuring urinary metabolites provides an indirect measure of human exposure to the parent OPEs. cdc.gov

Table 3: Comparison of Direct and Indirect Quantification Approaches for OPEs

ApproachAnalyteTypical MatrixPrimary GoalExample Finding
Direct Parent OPEs (e.g., TCEP, TPHP, TDClPP)Indoor Dust, Water, AirQuantify environmental contamination and direct exposure.∑OPE concentrations in house dust ranged from 1.31 to 599 μg/g. oaepublish.com
Indirect OPA Oxidation Products (e.g., TiDeP, TNPP)Indoor DustIdentify and quantify indirect or secondary sources of OPEs.Oxidation products of OPAs were found at significantly higher concentrations than many primary OPEs in dust. nih.gov
Indirect Dialkyl Phosphate (DAP) MetabolitesUrine, HairAssess cumulative human exposure to parent OPEs.Monitoring for metabolites like DMP and DMTP provides information on exposure to organophosphate pesticides in general. cdc.gov

Cell Counting and Sample Preparation for Biological Studies

In vitro toxicological studies are essential for understanding the cellular mechanisms of OPEs. These studies require meticulous sample preparation and accurate cell counting to ensure reliable and reproducible results. ispub.commdpi.com The process begins with culturing appropriate cell lines, such as human peripheral blood lymphocytes or fibroblast cultures, in a suitable medium supplemented with serum and antibiotics. ispub.comnih.govresearchgate.net

Before treatment with the test compound, cells are counted to ensure a consistent cell density is used for each experiment. mdpi.comnih.gov This is commonly done using a hemocytometer (e.g., Neubauer's chamber) or an automated cell counter. ispub.commdpi.com A viability stain, such as trypan blue, is often used to differentiate between live and dead cells, ensuring that the initial cell population is healthy. ispub.comnih.gov For an experiment, a stock solution of the organophosphate is prepared, often in a solvent like DMSO, and then diluted to the desired final concentrations in the cell culture medium. ispub.commdpi.com After a defined incubation period, various assays can be performed to assess outcomes like cytotoxicity, genotoxicity, or changes in cell proliferation. researchgate.netijprajournal.com

A typical workflow involves:

Cell Culture: Grow cells to near confluence in culture flasks. mdpi.com

Harvesting: Detach adherent cells (e.g., with trypsin-EDTA) or collect suspension cells. mdpi.com

Cell Counting and Viability: Suspend cells in medium, take an aliquot, mix with trypan blue, and count using a hemocytometer to determine cell density (e.g., cells/mL). ispub.comnih.gov

Seeding: Adjust the cell suspension to a final density (e.g., 5 x 10⁴ cells/mL) and seed into multi-well plates. mdpi.com

Treatment: After allowing cells to adhere and stabilize (typically 24-48 hours), replace the medium with fresh medium containing the desired concentrations of the test compound. mdpi.com

Incubation and Analysis: Incubate for the specified time before performing endpoint assays, such as the MTT assay for metabolic activity or cell viability. nih.govijprajournal.com

Environmental Fate and Ecotoxicological Studies of Tridecyl Phosphate

Environmental Occurrence and Distribution

Detection in Environmental Media (e.g., Air, Dust, Water, Sediment, Sludge)

As a member of the broader category of organophosphate esters (OPEs), Tridecyl phosphate (B84403) is anticipated to be released into the environment. OPEs are widely used as flame retardants, plasticizers, and lubricants and have been detected in various environmental matrices, including air, dust, water, sediment, and sludge. researchgate.netfrontiersin.org However, specific monitoring studies that report the concentration of Tridecyl phosphate (CAS 4200-55-9) in these environmental compartments could not be located in the available scientific literature. While numerous studies document the presence of other OPEs, such as tricresyl phosphate (TCP) and tris(2-chloroethyl) phosphate (TCEP), data for this compound is conspicuously absent. frontiersin.orgservice.gov.ukwho.int

Global Production and Consumption Trends

Detailed information regarding the global production and consumption volumes specifically for this compound is not publicly available. Market analyses for phosphate esters are typically presented for the entire class of compounds or broad categories like trialkyl phosphate esters. epa.gov These reports indicate a growing market for phosphate esters due to their wide range of applications. nextmsc.commaximizemarketresearch.commarketsandmarkets.comacumenresearchandconsulting.com

This compound, also known as tris(decyl) phosphate, has applications as a plasticizer, lubricant, and surfactant. chemicalbook.com However, quantitative data on its market share and usage trends are not specified in available industry reports. The broader phosphate market data is largely dominated by phosphate rock used for fertilizers and does not provide specific insights into industrial chemicals like this compound. maximizemarketresearch.comunctad.org

Environmental Transport and Partitioning

The transport and partitioning of a chemical are governed by its physicochemical properties, which determine its movement between air, water, soil, and biota.

Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient (log Kow) is a critical parameter for predicting the environmental distribution of a chemical. A high log Kow value indicates a tendency for the substance to associate with lipids and organic matter, suggesting a potential for bioaccumulation and adsorption to soil and sediment.

There are no experimentally determined log Kow values for this compound found in the reviewed literature. However, computational models provide an estimated value.

ParameterValueSourceNote
Predicted log Kow (XlogP)13.0PubChemComputationally predicted value

This extremely high predicted log Kow suggests that this compound is highly hydrophobic and would have a very strong tendency to partition from water into organic phases like soil organic carbon and sediment.

Adsorption and Desorption Behavior in Environmental Matrices

Consistent with the lack of monitoring data, specific studies detailing the adsorption and desorption behavior of this compound in soils, sediments, or sludge are not available. General studies on phosphorus adsorption in soils and sediments typically focus on inorganic phosphate and are not applicable to the behavior of a large, hydrophobic organophosphate ester. nih.govresearchgate.netresearchgate.netmdpi.com

Based on its high predicted log Kow value, it can be inferred that this compound would exhibit very strong adsorption to organic matter in soil and sediment, leading to low mobility in these matrices. service.gov.uk This strong sorption would make it likely to accumulate in sediments in aquatic environments and remain in the upper layers of soil, with a low potential for leaching into groundwater. However, this remains an inference in the absence of direct experimental data.

Biodegradation and Environmental Transformation Pathways

Information on the transformation of this compound in the environment is limited. For the broader class of OPEs, biodegradation is a significant degradation pathway. This process typically involves the enzymatic hydrolysis of the ester bonds, cleaving the alcohol groups from the central phosphate moiety. nih.govnih.govresearchgate.net

Studies on other organophosphate esters, such as tricresyl phosphates, have identified specific microorganisms capable of their degradation and have elucidated the metabolic pathways, which often involve hydrolysis and hydroxylation. nih.govnih.gov Abiotic processes like hydrolysis can also contribute to the degradation of OPEs, although this is often slower than microbial degradation. who.int

However, no specific studies on the biodegradation rates, transformation products, or degradation pathways for this compound were identified. Therefore, its persistence in the environment remains uncharacterized.

Hydrolysis in Aqueous Environments

The hydrolysis of organophosphate esters is a critical process influencing their persistence in aquatic ecosystems. This chemical reaction involves the cleavage of the ester bond, typically at the P-O-C linkage, by water. The rate of hydrolysis is significantly influenced by environmental factors such as pH and temperature.

It has been noted that under acidic conditions, the hydrolysis of trialkyl phosphites can be significantly faster than that of the corresponding phosphates. researchgate.net However, for trialkyl phosphates like this compound, significant acid-catalyzed hydrolysis is generally observed only under very strong acidic conditions, which are not typical of most natural aquatic environments. acs.org

Compound Condition Rate Constant Half-life
Triethyl phosphateNeutral water, 101°C8.35 x 10⁻⁶ s⁻¹~23 hours
Diethyl 2-hydroxyethyl phosphatepH 7, ambient temp.-60 minutes
This compoundNot AvailableNot AvailableNot Available

This table presents available data for related compounds to provide context due to the lack of specific data for this compound.

Metabolism in Aquatic Species (e.g., Killifish)

The metabolism of organophosphate esters in aquatic organisms is a key determinant of their bioaccumulation potential and toxicity. While direct studies on the metabolism of this compound in aquatic species such as killifish (family Cyprinodontidae) are limited, research on other organophosphate esters provides insight into the likely metabolic pathways.

In general, organophosphate esters can be metabolized in fish through various enzymatic processes, including oxidation, hydrolysis, and conjugation. These biotransformation pathways typically lead to the formation of more water-soluble metabolites that can be more easily excreted from the organism. For instance, studies on fish have shown that alkyl organophosphates may have a low bioaccumulation capacity due to their susceptibility to metabolic processes.

Research on the metabolism of other organophosphate flame retardants has identified di-alkyl phosphates (DAPs) as significant metabolites in freshwater fish. This suggests that a primary metabolic pathway for this compound would likely involve the cleavage of one or more of the tridecyl ester linkages, resulting in the formation of didodecyl phosphate and, subsequently, monododecyl phosphate.

While specific metabolic pathways for this compound in killifish have not been detailed in the available literature, the general pathways observed for other organophosphate esters in fish, involving hydrolysis and the formation of di- and mono-alkyl phosphate metabolites, are expected to be relevant.

Ecotoxicity and Aquatic Organism Impact

Acute and Chronic Toxicity to Aquatic Life (e.g., Water Flea, Rainbow Trout)

The toxicity of this compound to aquatic organisms is a critical aspect of its environmental risk profile. However, specific data on its acute and chronic toxicity to key indicator species like the water flea (Daphnia magna) and rainbow trout (Oncorhynchus mykiss) are not well-documented in publicly available literature. To provide context, toxicity data for other organophosphate esters are often used as surrogates.

Acute Toxicity: Acute toxicity is typically measured by the concentration that is lethal to 50% of the test organisms (LC50) over a short period, usually 48 or 96 hours. For organophosphate esters, toxicity can vary widely depending on the specific chemical structure. For example, the 48-hour LC50 for tricresyl phosphate in Daphnia has been reported to be as low as 5.6 ng/L, indicating high toxicity. who.int In contrast, some studies on phosphate compounds have shown LC50 values greater than 100 mg/L for fish and Daphnia, suggesting low acute toxicity. nih.govresearchgate.net Without specific testing, the acute toxicity of this compound remains uncertain.

Chronic Toxicity: Chronic toxicity studies evaluate the effects of longer-term exposure to lower concentrations of a chemical. These studies often focus on sublethal endpoints such as growth, reproduction, and survival. For some tri-aryl phosphates, chronic exposure in rainbow trout has been shown to cause symptoms of poisoning, such as refusal of food and elevated serum enzyme levels, even when no acute toxicity is evident. nih.govsemanticscholar.org This highlights the importance of long-term studies in fully characterizing the environmental risk of these compounds. The chronic effects of this compound on aquatic life have not been reported.

Organism Compound Endpoint Value
Daphnia magnaTricresyl phosphate48-h LC505.6 ng/L who.int
Daphnia magnaTricalcium phosphate48-h EC50>100 mg/L researchgate.net
Rainbow trout (Oncorhynchus mykiss)Tricresyl phosphate96-h LC504.0 - 8700 mg/L who.int
Rainbow trout (Oncorhynchus mykiss)Tricalcium phosphate96-h LC50>100 mg/L researchgate.net
Daphnia magnaThis compound48-h LC50Not Available
Rainbow trout (Oncorhynchus mykiss)This compound96-h LC50Not Available

This table includes data for other phosphate compounds to illustrate the range of toxicities observed within this chemical class, as specific data for this compound is not available.

Bioaccumulation Potential in Ecosystems

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from all sources of exposure, including water, food, and sediment. The potential for a substance to bioaccumulate is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

For organophosphate esters, bioaccumulation potential is influenced by factors such as the compound's hydrophobicity (often indicated by the octanol-water partition coefficient, Kow) and its rate of metabolism by the organism. Generally, an increase in the alkyl chain length of a chemical can lead to a higher potential for bioaccumulation. eosca.eu

Specific BCF values for this compound are not available in the literature. However, studies on other organophosphates provide some indication of its likely behavior. For tricresyl phosphate (TCP), laboratory studies have reported BCF values ranging from 165 to 2,768 in several fish species. who.int It is also noted that TCP is rapidly metabolized in fish, which can reduce its bioaccumulation potential, and the radioactivity from labeled TCP is lost quickly when exposure ceases. who.int For other long-chain phthalic acid di-alkyl esters (C8-C11), it has been observed that they are nontoxic below their solubility limits, which may suggest a lower bioaccumulation potential than predicted by their hydrophobicity alone. nih.gov

Given the long alkyl chains of this compound, it would be predicted to have a significant potential for bioaccumulation based on its likely high Kow value. However, as with other organophosphate esters, its actual bioaccumulation in aquatic ecosystems will be highly dependent on the rate at which it is metabolized by aquatic organisms.

Compound Organism BCF Value (L/kg)
Tricresyl phosphateVarious fish species165 - 2,768 who.int
This compoundNot AvailableNot Available

This table provides available data for a related compound to give an indication of potential bioaccumulation, as specific data for this compound is lacking.

Ecological Risk Assessment for Freshwater Organisms

An ecological risk assessment (ERA) is a process used to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. For chemicals like this compound, the ERA for freshwater organisms typically involves comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). mdpi.com

The PEC is the estimated concentration of a substance in the environment, which can be derived from modeling or direct measurement. The PNEC is the concentration below which adverse effects on the ecosystem are not expected to occur. It is usually derived from ecotoxicological data (such as LC50 or NOEC values) by applying an assessment factor to account for uncertainties. mdpi.com

A comprehensive ERA for this compound has not been published, primarily due to the lack of sufficient ecotoxicity data to derive a reliable PNEC. service.gov.uk Risk assessments for other organophosphate esters, such as tricresyl phosphate, have identified potential risks to surface water, sediment, and soil compartments. service.gov.uk These assessments highlight that for many organophosphate esters, the risk characterization ratios (PEC/PNEC) can be high, indicating a potential for adverse environmental effects. service.gov.uk

To conduct a meaningful ERA for this compound, further research is needed to determine its acute and chronic toxicity to a range of freshwater organisms representing different trophic levels. researchgate.net Without this fundamental data, any assessment of its ecological risk remains speculative.

Impact on Microorganisms

Phosphorus, in the form of phosphate, is an essential nutrient for microbial growth. nih.gov However, excessive inputs of phosphorus compounds into aquatic systems can lead to eutrophication, characterized by excessive algal and plant growth. knowyourh2o.com When these organisms die and decompose, the process consumes large amounts of dissolved oxygen, potentially leading to hypoxic conditions that are harmful to other aquatic life. iipseries.org

Some microorganisms have the ability to degrade organophosphate compounds. nih.gov Studies have shown that certain bacteria can utilize organophosphate esters as a source of phosphorus, particularly in phosphorus-limited environments. This microbial degradation can be a significant pathway for the removal of these compounds from the environment. For example, some marine bacteria have been shown to degrade organophosphate triesters. nih.gov

Conversely, high concentrations of certain organophosphate esters can be toxic to microorganisms. For instance, tri-o-cresyl phosphate has been shown to reduce the primary productivity of some freshwater green algae at very low concentrations. who.int The specific effects of this compound on the structure and function of aquatic microbial communities have not been extensively studied. Further research is needed to understand its potential to inhibit or be degraded by aquatic microorganisms.

Biological Interactions and Toxicological Mechanisms of Tridecyl Phosphate

Endocrine System Disruption

Information regarding the endocrine-disrupting potential of Tridecyl phosphate (B84403) is extremely limited. One study on zebrafish mentioned tridecyl phosphate (TDEP) in a list of organophosphate flame retardants that showed trends of altering testosterone (B1683101) levels, but the data was not conclusive and was part of a broader investigation into other compounds. researchgate.net The European Chemicals Agency (ECHA) provides substance information for "tridecyl dihydrogen phosphate" but does not currently list it as a recognized or potential endocrine disruptor. europa.eu In contrast, other organophosphates like Triphenyl phosphate (TPHP) have been more thoroughly investigated and identified as endocrine disruptors. nih.govnih.govanses.fr

Data Table: Research Findings on the Toxicology of this compound

Toxicological EndpointCell Line(s)Findings
5.1.1. Cytotoxicity Human Hepatic Cells, PC12 cells, spermatocyte GC-2 cellsNo specific studies available.
5.1.2. Oxidative Stress Not ApplicableNo specific studies available.
5.1.3. Mitochondrial Dysfunction Not ApplicableNo specific studies available.
5.1.4. DNA Damage Not ApplicableNo specific studies available.
5.1.5. Apoptosis Not ApplicableNo specific studies available.
5.2. Endocrine Disruption ZebrafishMentioned in one study with inconclusive trends regarding testosterone levels. researchgate.net

Effects on Hypothalamic-Pituitary-Gonadal (HPG) Axis and Hormone Production

This compound and other organophosphate esters (OPEs) have been shown to interfere with the endocrine system by altering the regulatory circuits of the hypothalamic-pituitary-gonadal (HPG) axis. researchgate.net This disruption can lead to imbalances in sex hormones and subsequent reproductive issues. For instance, exposure to some OPEs can affect the synthesis of hormones associated with the HPG axis, potentially leading to adverse effects on spermatogenesis. researchgate.net

In zebrafish, exposure to certain OPEs has been demonstrated to disturb the balance of sex hormones by regulating gene transcription within the HPG axis. researchgate.net This can ultimately result in the inhibition of growth and development. researchgate.net Studies on specific OPEs, such as tris(2-butoxyethyl) phosphate (TBEOP), have shown that exposure can alter regulatory circuits of the HPG axis, leading to disruptions in reproductive performance and the development of offspring. researchgate.net Similarly, tris(1,3-dichloro-2-propyl) phosphate (TCPP) exposure in zebrafish has been found to induce reproductive toxicity by disrupting the HPG axis. nih.gov Molecular docking studies have indicated that TCPP has a strong affinity for estrogen receptors, and exposure leads to imbalanced sex hormones and increased estrogen receptor expression. nih.gov

Thyroid Hormone Homeostasis Alterations

Organophosphate esters can also impact the hypothalamic-pituitary-thyroid (HPT) axis, which is crucial for regulating thyroid hormone homeostasis. researchgate.net For example, exposure to TDCIPP and TPHP in early life has been shown to alter thyroid hormone levels by interfering with the transcription of genes like crh and tsh in the HPT axis in a sex-dependent manner in zebrafish. researchgate.net

Estrogen and Androgen Receptor Agonistic/Antagonistic Activity

Several organophosphate esters exhibit agonistic or antagonistic activity towards estrogen and androgen receptors, which can disrupt normal hormonal signaling. researchgate.net For example, triphenyl phosphate (TPhP) has been shown to have antagonistic activity towards the estrogen receptor (ER). researchgate.net In a study with female mice, TPhP exposure delayed puberty and was found to significantly downregulate ER signaling. researchgate.net This anti-estrogenic activity was particularly noted in the uterus and pituitary gland. researchgate.net

In vitro assays have also been used to evaluate the effects of OPEs on hormone receptors. While some studies have shown TPHP to enhance the transcriptional activity of ERβ, others have found it decreases this activity at higher concentrations. nih.gov Hydroxylated metabolites of TPHP are known to have definite ERβ antagonist activity. nih.gov Conversely, some OPEs, like tricresyl phosphate (TCP) isomers, have been found to act as ERα antagonists while also having agonistic activity on the G protein-coupled estrogen receptor (GPER). nih.gov

Steroidogenesis Modulation

Organophosphate esters can modulate steroidogenesis, the process of hormone synthesis. In vitro studies using H295R cells, a human adrenal cortical carcinoma cell line, have shown that exposure to various OPEs, including TCEP, TDCPP, TPHP, and TCP, can increase the production of both 17β-estradiol and testosterone. researchgate.net These compounds were also found to up-regulate the transcription of major steroidogenic genes. researchgate.net

In vivo studies have also demonstrated the impact of OPEs on steroidogenesis. For example, exposure to tri-ortho-cresyl phosphate (TOCP) in laying hens was observed to have inhibitory effects on steroidogenesis, with changes in the levels of related proteins. researchgate.net This can lead to disruptions in follicular development. researchgate.net Similarly, a high phosphorus diet in mice with chronic kidney disease was found to affect the protein expressions of enzymes involved in testosterone production. nih.gov

Reproductive and Developmental Toxicity

Impact on Fertility and Reproductive Performance (e.g., Egg Production, Testicular and Epididymal Weights)

In females, OPE exposure can lead to decreased egg production. researchgate.net Laying hens treated with tri-ortho-cresyl phosphate (TOCP) showed a significant decrease in egg production and egg weight. researchgate.net In zebrafish, exposure to tris(2-butoxyethyl) phosphate (TBEOP) at high concentrations led to a significant decrease in average egg production. researchgate.net Similarly, adolescent exposure to tris(1,3-dichloro-2-propyl) phosphate (TCPP) in zebrafish markedly impaired their reproductive capacity, resulting in decreased egg laying. nih.gov

Table 1: Effects of Organophosphate Esters on Reproductive Parameters

Compound Species Effect
Tricresyl phosphate (TCP) Rat (male) Decreased testis and epididymal weights, seminiferous tubule atrophy. nih.gov
Tri-ortho-cresyl phosphate (TOCP) Rat (male) Decreased testicular weight to body weight ratio. nih.gov
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) Rat (male) No significant effect on testes and epididymis weights. nih.gov
Tri-ortho-cresyl phosphate (TOCP) Laying Hen Decreased egg production and egg weight. researchgate.net
Tris(2-butoxyethyl) phosphate (TBEOP) Zebrafish Decreased average egg production. researchgate.net
Tris(1,3-dichloro-2-propyl) phosphate (TCPP) Zebrafish Decreased egg laying. nih.gov

Developmental Neurotoxicity

Exposure to certain organophosphate esters during development can lead to neurotoxicity. Triphenyl phosphate (TPhP), for example, has been investigated for its potential developmental neurotoxicity in zebrafish larvae. nih.gov Exposure to TPhP was found to reduce locomotor activity and alter the levels of certain neurotransmitters. nih.gov Furthermore, it led to the downregulation of genes and proteins related to central nervous system development. nih.gov These findings suggest that exposure to environmentally relevant concentrations of TPhP can negatively affect nervous system development in the early life stages of zebrafish. nih.gov Other studies on OPEs have also pointed to developmental problems and neurotoxicity. researchgate.net

Neurotoxicological Assessments

The nervous system is a primary target for organophosphate compounds. Toxic effects can manifest in both the central and peripheral nervous systems through various mechanisms.

Organophosphate esters can act as developmental neurotoxicants. Research on triphenyl phosphate (TPP), a widely used organophosphate flame retardant, has revealed potential adverse effects on the developing nervous system. duke.edu Studies in zebrafish have identified indicators of neurotoxicity, including a reduction in structural genes that are important for the development of the central nervous system (CNS). researchgate.net Exposure to another organophosphate, tris(1,3-dichloro-2-propyl) phosphate (TDCPP), has also been identified as neurotoxic, affecting the nerve system in both humans and animals. nih.gov These findings highlight the potential for this class of chemicals to disrupt the intricate processes of neural development.

A well-documented toxicological outcome of exposure to certain organophosphates is organophosphate-induced delayed neuropathy (OPIDN), a debilitating condition characterized by damage to peripheral nerves. wustl.edunih.gov A classic example is the neurotoxicity caused by tri-o-cresyl phosphate (TOCP). nih.govnih.gov The onset of symptoms is often delayed, appearing 10 to 20 days after exposure. wustl.edu

Initial symptoms can include aching pains and myalgias, followed by distal weakness and sensory loss, which is typically symmetric. wustl.edunih.gov Pathological examination of nerves from affected individuals has shown a loss of large myelinated fibers and axonal damage. nih.gov The symptoms of peripheral neuropathy more generally can include tingling, burning sensations, or numbness, often in the hands and feet. clevelandclinic.orgtga.gov.au

A primary mechanism of acute toxicity for many organophosphate compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. researchgate.netaaem.pl AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132). When AChE is inhibited, acetylcholine accumulates, leading to overstimulation of nerve pathways. nih.gov Studies on various organophosphorus compounds have consistently shown that exposure leads to a significant reduction in AChE activity. aaem.plnih.gov This inhibition is a key biomarker used to assess exposure and effect for this chemical class. aaem.pl For example, mice treated with TOCP showed reduced plasma butyrylcholinesterase (BChE), a related enzyme, for an extended period. researchgate.net

Hepatotoxicity and Metabolic Disruption

The liver, as the primary site of xenobiotic metabolism, is a key target for chemical toxicity. escholarship.org Exposure to various environmental chemicals can lead to hepatotoxicity, characterized by liver damage and the disruption of normal metabolic functions. escholarship.orgmdpi.com

A significant aspect of hepatotoxicity is the disruption of lipid metabolism, which can lead to conditions such as steatosis, or fatty liver disease. escholarship.org This involves an imbalance in the synthesis, storage, and degradation of lipids. ijbs.comnih.gov Triacylglycerols (TAGs) and diacylglycerols (DAGs) are central molecules in this process. nih.govnih.gov TAGs are the main form of stored energy, while DAGs are key intermediates in the synthesis of TAGs and other lipids. nih.govcuni.czresearchgate.net

Exposure to metabolism-disrupting chemicals can alter the normal processing of these lipids, often leading to their accumulation in hepatocytes (liver cells). escholarship.orgnih.gov Lipidomic studies have identified changes in the levels of specific lipid metabolites following chemical-induced liver injury, including various species of TAGs. nih.gov This accumulation, known as lipotoxicity, can cause cellular stress and inflammation, contributing to liver damage. ijbs.com

Table 1: Observed Effects of Related Organophosphate Compounds on Developmental and Neurological Endpoints

Compound Endpoint Effect Model Organism Citation
Tris(2-butoxyethyl) phosphate (TBOEP) Hatching Rate Decreased and delayed hatching Zebrafish researchgate.netresearchgate.net
Triphenyl phosphate (TPP) CNS Development Reduction in structural genes for CNS development Zebrafish researchgate.net
Tri-o-cresyl phosphate (TOCP) Peripheral Nerves Axonal and myelin damage, loss of large fibers Human nih.gov

Table 2: Examples of Lipid Metabolites Affected in Chemically-Induced Liver Injury

Lipid Class Specific Metabolites Observation Citation
Triacylglycerols (TAGs) TAG(12:0/12:0/22:3), TAG(16:1/16:2/20:4), etc. Levels altered, indicating disruption nih.gov
Glycerophospholipids LPC(20:4), PC(22:6e/2:0), PE(14:0e/21:2) Levels altered, indicating disruption nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
Tris(2-butoxyethyl) phosphate TBOEP / TBEP
Triphenyl phosphate TPP
Tris(1,3-dichloro-2-propyl) phosphate TDCPP
Tri-o-cresyl phosphate TOCP
Triacylglycerol TAG
Diacylglycerol DAG
Acetylcholine -
Butyrylcholinesterase BChE

Liver X Receptor (LXR) and Peroxisome Proliferator-Activated Receptor (PPAR) Interactions

The interaction of this compound with nuclear receptors such as the Liver X Receptor (LXR) and Peroxisome Proliferator-Activated Receptor (PPAR) is not well-documented directly. However, research on structurally related organophosphate esters (OPEs), particularly aryl OPEs (AOPEs), provides insights into potential mechanisms. AOPEs are recognized as emerging endocrine disruptors that can interfere with metabolic processes by interacting with these receptors. researchgate.net

PPARs are nuclear receptors that, upon activation by specific ligands, form heterodimers with the retinoid-X-receptor (RXR). mdpi.com This complex then binds to PPAR response elements on DNA to regulate the transcription of genes involved in energy homeostasis, lipid metabolism, and inflammation. mdpi.commdpi.com Studies on various OPEs have demonstrated their ability to act as ligands for PPARγ. For instance, cresyl diphenyl phosphate (CDP) has been shown to bind to and activate PPARγ, promoting adipogenesis (the formation of fat cells) in both in vitro cell models and in vivo mouse studies. nih.gov Among a screening of 19 different OPEs, CDP exhibited the highest binding potency to PPARγ. nih.gov Polyunsaturated fatty acids are known natural ligands for all PPAR subtypes. mdpi.com

LXRs are crucial sensors of cholesterol homeostasis. caister.com When activated by an agonist, LXRs form a heterodimer with RXR, which then regulates the expression of genes involved in reverse cholesterol transport. caister.comnih.gov LXR agonists have been found to modulate intestinal and renal sodium-phosphate transporters, which can affect serum phosphate levels. nih.gov Some AOPEs have been shown to exert metabolic disrupting effects by inactivating LXRs. researchgate.net This interaction is significant as LXR activation is also linked to anti-inflammatory responses. nih.gov Given the structural similarities within the organophosphate class, it is plausible that this compound could interact with these pathways, although specific studies are required for confirmation.

Table 1: Interactions of Selected Organophosphate Esters with PPAR and LXR

Compound/ClassReceptorObserved Interaction/EffectReference
Cresyl Diphenyl Phosphate (CDP)PPARγBinds to and activates the receptor, promoting adipogenesis. nih.gov
Aryl OPEs (General)PPARγCan bind with the receptor, leading to metabolic disruption. researchgate.net
Aryl OPEs (General)LXRCan inactivate the receptor, leading to metabolic disruption. researchgate.net
LXR AgonistsLXRModulate renal and intestinal sodium-phosphate transporters. nih.gov

Immunotoxicity and Carcinogenicity Assessments

Direct and comprehensive immunotoxicity and carcinogenicity data for this compound are limited in publicly available literature. chemicalbook.com Safety data sheets for tridecyl acid phosphate often state that there is no available data for carcinogenicity or reproductive toxicity. chemicalbook.com Similarly, assessments for related compounds like polyoxyethylene tridecyl ether phosphate indicate no available information on carcinogenicity. neaseco.com However, these assessments sometimes note that trace contaminants from the manufacturing process, such as ethylene (B1197577) oxide, are known human carcinogens. neaseco.com

In the absence of direct data, information from related organophosphate compounds is often used for preliminary assessment. For example, developmental immunotoxicology studies on tris(chloropropyl) phosphate (TCPP) in rats showed that high-dose exposure could impact humoral immune responses, as evidenced by a reduced antibody-forming cell response. nih.gov In vitro studies also suggest that some organophosphate flame retardants can affect immune response genes. nih.gov The Environmental Protection Agency (EPA) has noted that concerns for immunotoxicity, asthma, and sensitization have been identified for a chemical substance generically identified as an alkyl phosphate derivative. federalregister.gov

Regarding carcinogenicity, a draft report from the EPA on tri(alkyl/alkoxy) phosphates included a study on trimethyl phosphate, which found it to be carcinogenic in rats after long-term exposure. epa.gov However, this is a short-chain alkyl phosphate and may not be representative of this compound's activity. The International Agency for Research on Cancer (IARC) has not listed this compound specifically. The lack of specific data for this compound highlights a significant gap in its toxicological profile. purepoxy.com

Table 2: Summary of Immunotoxicity and Carcinogenicity Data for this compound and Related Compounds

CompoundAssessment TypeFindingReference
Tridecyl Acid PhosphateCarcinogenicityNo data available chemicalbook.com
Tridecyl Acid PhosphateReproductive ToxicityNo data available chemicalbook.com
Polyoxyethylene tridecyl ether phosphateCarcinogenicityNo information available neaseco.com
Tris(chloropropyl) phosphate (TCPP)ImmunotoxicityPotential to impact humoral immune responses in rats at high doses. nih.gov
Trimethyl phosphateCarcinogenicityCarcinogenic in Fischer 344 rats. epa.gov
Alkyl Phosphate Derivative (generic)ImmunotoxicityIdentified concerns for immunotoxicity, asthma, and sensitization. federalregister.gov

Structure-Activity Relationships in Toxicity

The toxicity of organophosphate (OP) compounds is strongly influenced by their chemical structure. hsl.gov.uk The basic OP structure can be easily modified, resulting in a wide range of physicochemical properties and biological activities. hsl.gov.uk Structure-activity relationships (SAR) for OPs have been most extensively studied in the context of neurotoxicity, particularly the inhibition of the enzyme acetylcholinesterase (AChE). researchgate.netnih.gov

For an OP to inhibit AChE, it must phosphorylate the active site of the enzyme, a process that displaces a "leaving group" from the phosphorus atom. hsl.gov.uk The nature of the alkyl and leaving groups determines the compound's reactivity and toxicity. Quantitative structure-activity relationship (QSAR) models developed for OPs have shown that electronic properties, such as the HOMO-LUMO energy gap, are significant contributors to the binding affinity with AChE. researchgate.net

In the context of organophosphate-induced delayed neurotoxicity (OPIDN), the structure is also critical. nih.gov Research on triaryl phosphates has shown that specific structural features are required for a compound to react with the neuropathy target enzyme (NTE) in a way that initiates OPIDN. nih.gov For example, the presence of an ortho-substituted cresyl group in tricresyl phosphate (TCP) is strongly associated with its neurotoxic potential. nih.govwho.int

For alkyl phosphates like this compound, the length and branching of the alkyl chain are key determinants of physical properties like water solubility and lipophilicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME). The ester linkage is a primary target for metabolic enzymes, and its accessibility can be influenced by the steric hindrance of the attached alkyl groups. cir-safety.org The long tridecyl chain would confer high lipophilicity, potentially leading to different distribution patterns in the body compared to short-chain alkyl phosphates.

Metabolic Transformation and Metabolite Identification

The metabolism of this compound is expected to follow pathways common to other alkyl phosphate esters. cir-safety.orgregulations.gov The primary metabolic step for phosphate esters is the enzymatic hydrolysis of the ester bonds by esterases found throughout the body. cir-safety.org This process would cleave this compound into its constituent alcohol and phosphoric acid. regulations.gov

A study on a structural analog, phosphoric acid, 2-ethylhexyl ester, in rats demonstrated that the compound was completely hydrolyzed to phosphate and 2-ethylhexanol. cir-safety.org The metabolites were efficiently absorbed and quantitatively excreted without evidence of accumulation. cir-safety.org By analogy, this compound would be metabolized to tridecyl alcohol and phosphoric acid. The resulting tridecyl alcohol would then likely enter fatty acid oxidation pathways to be further metabolized. regulations.gov

Studies on other organophosphates provide further insight. The metabolism of triphenyl phosphate (TPHP) in Japanese quail is rapid, with a half-life of less than two days, and results in the formation of diphenyl phosphate (DPHP) as a major metabolite, along with other uncharacterized by-products. guiguenolab.ca For polyethoxylated alkyl phosphates, metabolism can involve hydrolysis to generate the corresponding alcohol and a polyoxyethylene (POE) phosphate glycol. regulations.gov The specific metabolites of this compound itself have not been extensively identified in published studies, but based on the metabolism of analogous compounds, the primary products would be phosphoric acid and tridecyl alcohol and its subsequent oxidation products.

Table 3: Expected Metabolic Pathway and Metabolites for Alkyl Phosphates

Metabolic StepDescriptionExpected Metabolites of this compoundAnalogous MetabolitesReference
1. HydrolysisCleavage of the ester bond by esterase enzymes.Tridecyl alcohol, Phosphoric acid2-ethylhexanol, Phosphate (from 2-ethylhexyl phosphate) cir-safety.orgregulations.gov
2. OxidationFurther metabolism of the resulting alcohol.Oxidation products of tridecyl alcohol.Metabolites from fatty acid oxidation pathways. regulations.gov
3. Dearylation (for Aryl OPEs)Cleavage of the aryl group.Not applicableDiphenyl phosphate (from Triphenyl phosphate) guiguenolab.ca

Applications and Performance in Specialized Fields

Corrosion Inhibition Mechanisms and Performance

Tridecyl phosphate (B84403) compounds have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting metals in aggressive environments. scielo.brscite.aiscielo.br Their performance is attributed to their ability to form a protective layer on the metal surface, hindering the electrochemical processes that lead to corrosion. scielo.brmdpi.com

Research has shown that tridecyl phosphate derivatives, such as phosphate tridecyl ethoxylate triethanolamine (B1662121) salt (PE), are effective corrosion inhibitors for carbon steel in environments containing carbon dioxide (CO2), oxygen (O2), and sodium chloride (NaCl). scielo.brscite.aiscielo.br In a simulated CO2-O2 environment with a 3.5 wt% NaCl solution, a concentration of 25 ppm of this phosphate ester achieved a corrosion inhibition efficiency of 90.7% at 25°C. scielo.brscite.aiscielo.br The presence of the inhibitor leads to a decrease in both the anodic and cathodic current densities, indicating a mixed-type inhibition mechanism. scielo.br The protective film formed by the inhibitor was confirmed by scanning electron microscopy (SEM), which showed a smoother surface on the protected steel compared to the corroded surface of the unprotected steel. scielo.brscielo.br

The following table summarizes the inhibition efficiency of a this compound derivative on AISI 1018 carbon steel in a CO2-O2 saturated 3.5 wt% NaCl solution at various concentrations and temperatures.

Inhibitor Concentration (ppm)Temperature (°C)Inhibition Efficiency (%)
52578.9
102584.5
252590.7
502591.5
2540Not specified
2560Not specified

Data sourced from a study on phosphate tridecyl ethoxylate triethanolamine salt. scielo.br

The primary mechanism by which this compound and its derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier. scielo.brmdpi.com This adsorption can occur through physical (physisorption) or chemical (chemisorption) processes. mdpi.com In the case of phosphate tridecyl ethoxylate triethanolamine salt, the adsorption on the carbon steel surface is identified as a physical process that follows the Langmuir adsorption isotherm. scielo.brscite.ai

The phosphate group and, in the case of the ethoxylated derivative, the nitrogen and oxygen atoms, act as active centers for adsorption. scielo.br These atoms can attach to the steel surface, displacing corrosive species like water and oxygen molecules. scielo.br The inhibitor molecules then form a protective layer that hinders both the anodic dissolution of the metal and the cathodic reactions that drive the corrosion process. scielo.brmdpi.com This adsorption increases the impedance of the metal surface, as observed in electrochemical impedance spectroscopy (EIS) studies. scielo.br

The performance of this compound as a corrosion inhibitor is influenced by various operating conditions.

Temperature: Studies on a this compound derivative showed that while it remains an effective inhibitor at elevated temperatures (40°C and 60°C), the corrosion rate generally increases with temperature, both with and without the inhibitor. scielo.br This suggests that the protective film may become less stable or that the rate of corrosive reactions increases at higher temperatures. researchgate.net Research on tetradecyl phosphate ester also indicated that temperature affects the formation and properties of the inhibitor film. ohio.edu

pH: The pH of the environment can influence the effectiveness of phosphate inhibitors. doi.org For instance, a study conducted electrochemical measurements at a pH of 4. researchgate.net The stability of different phosphate species is pH-dependent, which can affect their interaction with the metal surface. nih.gov

O2 Concentration: The presence of dissolved oxygen can significantly impact the corrosion process and the performance of inhibitors. scielo.br High concentrations of O2 can accelerate the cathodic reaction and potentially hinder the formation of a stable inhibitor film on the steel surface. scielo.br Conversely, some phosphate esters have shown to be particularly effective in the presence of small amounts of dissolved oxygen. onepetro.org

Materials Science and Nanotechnology

The unique binding properties of the phosphate group make this compound a valuable molecule in materials science and nanotechnology for surface modification and the development of novel electronic devices. researchgate.netacs.orgweizmann.ac.il

This compound has been investigated for its ability to bind to semiconductor surfaces, specifically gallium arsenide (GaAs). researchgate.netacs.orgresearchgate.net This binding is of significant interest for creating hybrid bioorganic/inorganic electronic devices, as the phosphate group is a common functional group in many biological molecules. researchgate.netacs.orgresearchgate.net The adsorption of this compound onto a GaAs surface provides a crucial first step in attaching biological molecules, such as DNA, to a semiconductor device without the need for chemical modifications of the biomolecule itself. acs.org This opens up possibilities for the development of new sensors and spintronic devices. researchgate.netacs.org The alkyl phosphate monolayer formed by this compound has been found to bind more strongly to the GaAs surface than other functional groups, highlighting its potential for creating stable and reliable bio-hybrid devices. researchgate.netacs.orgweizmann.ac.il

This compound can self-assemble into well-organized monolayers on various surfaces, a property that is highly valuable for surface modification in nanotechnology. researchgate.netacs.orgresearchgate.net These monolayers can alter the surface properties of materials in a controlled manner. For example, a monolayer of this compound has been applied to the surface of niobium (Nb) thin films. researchgate.net The formation of these self-assembled monolayers (SAMs) was confirmed by techniques such as measuring water contact angles. researchgate.net Such modifications can influence the physical properties of the underlying material. In another application, this compound is mentioned as a potential component in functional surface coatings. google.com The ability to form stable and well-defined monolayers is a key attribute for applications requiring precise control over surface chemistry and properties. mdpi.com

Biomedical Research and Drug Delivery Systems

This compound and its derivatives have emerged as valuable tools in biomedical research, particularly in the development of advanced drug delivery systems. Their unique chemical properties enable them to interact with biological systems in ways that can enhance the efficacy of therapeutic agents.

Use in Biological Studies with Cytotoxic Agents (e.g., Mitoxantrone)

This compound is utilized in biological studies involving cytotoxic agents like mitoxantrone (B413), a potent antineoplastic drug used in the treatment of various cancers, including breast cancer, lymphoma, and leukemia. chemicalbook.inchemicalbook.comimpurity.comcoompo.comnih.gov The structure of mitoxantrone includes a planar anthraquinone (B42736) ring that intercalates between DNA base pairs and side chains that bind to the negatively charged phosphate groups of DNA. nih.gov In research settings, this compound has been incorporated into liposomal formulations for mitoxantrone delivery. researchgate.net Studies have shown that while strong complexes were formed with certain lipids, weaker complexes and lower incorporation rates of mitoxantrone were observed when liposomes contained this compound. researchgate.net This application highlights its role as a component in research formulations designed to study the delivery and activity of powerful anticancer drugs. chemicalbook.inimpurity.com

Enhancing Solubility and Bioavailability of Hydrophobic Compounds

A significant challenge in pharmaceutical formulation is the poor aqueous solubility of many active compounds, which can limit their bioavailability and therapeutic effectiveness. nih.govjaper.in this compound and its ethoxylated derivatives address this issue through their surfactant properties. ontosight.aiontosight.ai As amphiphilic molecules, they possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. ontosight.ai This structure allows them to reduce the surface tension between dissimilar substances, such as oil and water, and enhance the solubility of hydrophobic compounds. ontosight.ai

By improving the solubility of a drug, these compounds can increase its dissolution rate in gastrointestinal fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs (BCS Class II and IV). nih.gov They are used as excipients in pharmaceutical formulations to improve the solubility and bioavailability of drugs. ontosight.aiontosight.ai The mechanism involves the formation of micelles, which are nano-sized structures that can trap water-insoluble drug molecules within their hydrophobic core, effectively solubilizing them in an aqueous medium. brieflands.com

Penetration of Cell Membranes and Interaction with Intracellular Components for Therapeutic Delivery

Effective drug delivery often requires the therapeutic agent to cross the cell membrane to reach its intracellular target. scifiniti.com The cell membrane acts as a primary barrier, composed of a phospholipid bilayer that restricts the passage of many molecules. scifiniti.comnih.gov Polyethylene glycol tridecyl ether phosphate has been shown to facilitate this process. Its surfactant properties allow it to penetrate cell membranes and interact with intracellular components.

This ability to integrate into the lipid bilayer can alter membrane fluidity and permeability, creating transient pores or disrupting the membrane structure, which facilitates the delivery of therapeutic agents into the cell's interior. nih.gov This mechanism is crucial for enhancing the effectiveness of drugs that need to act on intracellular targets. frontiersin.org Phosphate-based linkers are being explored for their potential in creating drug conjugates that are stable in circulation but can be cleaved within the intracellular environment to release a therapeutic payload. google.com The interaction between phosphate groups and the cell membrane is a key area of study for understanding and improving intracellular delivery mechanisms. acs.org

Surfactant Chemistry and Applications

The utility of this compound and its derivatives stems largely from their properties as surfactants. These properties are harnessed in a wide array of industrial and consumer products.

Nonionic and Anionic Surfactant Properties

This compound and its ethoxylated forms are classified as anionic and non-ionic surfactants. ontosight.aipharcos.co.insurfactant.top Phosphate esters are a class of anionic surfactants known for their high solubility and stability in alkaline conditions. pharcos.co.inpcc.eucolonialchem.com As anionic surfactants, they can offer excellent wetting, emulsifying, dispersing, and corrosion-inhibiting properties. crodahomecare.comcrodaindustrialspecialties.comcrodaagriculture.com

The general structure consists of a hydrophobic tridecyl group and a hydrophilic phosphate group, often combined with a polyoxyethylene chain in its ethoxylated forms. ontosight.aiontosight.ai The ethoxylated versions, such as trideceth-3 phosphate and trideceth-6 phosphate, are complex mixtures of esters of phosphoric acid and the corresponding trideceth. ontosight.aiewg.orgewg.org These compounds are effective emulsifiers, helping to stabilize mixtures of oil and water. ontosight.ai Their performance characteristics, such as solubility, can be adjusted by altering the length of the ethoxy (EO) chain. surfactant.top

Surfactant Properties of this compound and its Derivatives
PropertyDescriptionReference
EmulsifierStabilizes oil-in-water (O/W) emulsions. ontosight.aipharcos.co.incrodahomecare.comcrodaagriculture.com
Wetting AgentReduces surface tension, allowing liquids to spread more easily across surfaces. colonialchem.comcrodahomecare.comcrodaindustrialspecialties.com
DispersantPrevents the clumping of particles within a liquid. surfactant.topcrodaindustrialspecialties.comcrodaagriculture.com
Corrosion InhibitorProtects metal surfaces from corrosion, particularly in acidic environments. pharcos.co.incrodahomecare.comcrodaindustrialspecialties.comshreechem.in
Antistatic AgentReduces or eliminates the buildup of static electricity. crodahomecare.comcrodaindustrialspecialties.com
HydrotropeEnhances the solubility of other surfactants in highly alkaline or acidic formulations. colonialchem.comcrodaindustrialspecialties.compcc.eu
DetergencyAids in the removal of dirt and stains. pharcos.co.inpcc.euparchem.com

Use in Detergents, Cleaning Agents, Personal Care Products, and Pharmaceuticals

The diverse surfactant properties of this compound lead to its inclusion in a broad range of products. ontosight.aipharcos.co.incymitquimica.com

Detergents and Cleaning Agents : It is used in household and industrial cleaners, including hard surface cleaners, gelled oven cleaners, and dry cleaning detergents. pharcos.co.incrodahomecare.comshreechem.in Its stability in alkaline solutions makes it suitable for heavy-duty cleaning formulations. colonialchem.com

Personal Care Products : Due to its emulsifying and moisturizing properties, it is found in cosmetics, soaps, lotions, and creams. ontosight.aiontosight.aicymitquimica.com Ethoxylated versions like Trideceth-3 Phosphate are used in hair care products such as shampoos and conditioners, as well as in skin care formulations. ontosight.aiewg.org

Pharmaceuticals : In the pharmaceutical industry, it serves as an excipient to improve the solubility and bioavailability of drugs and can be used in various formulations. ontosight.aiontosight.ai It is also used in topical preparations. ontosight.ai

Applications of this compound
CategorySpecific UseReference
Cleaning ProductsDetergents (Household & Industrial) ontosight.aipharcos.co.inparchem.comshreechem.in
Hard Surface Cleaners crodahomecare.compcc.eu
Oven Cleaners, Dry Cleaning Detergents crodahomecare.com
Personal Care & CosmeticsLotions, Creams, Soaps ontosight.ai
Shampoos, Conditioners ontosight.aiontosight.aiewg.org
Sunscreens ontosight.ai
PharmaceuticalsExcipient for solubility enhancement ontosight.aiontosight.ai
Industrial ApplicationsMetalworking Fluids pharcos.co.inpcc.eushreechem.in
Textile Processing pcc.eushreechem.in

Emulsifying, Dispersing, Solubilizing, and Wetting Capabilities

This compound and its derivatives, particularly ethoxylated forms, are recognized for their multifunctional surfactant properties. pharcos.co.insurfactant.top As anionic surfactants, they are valued for their ability to function effectively as emulsifying, dispersing, solubilizing, and wetting agents in a wide array of industrial applications. surfactant.topcrodaindustrialspecialties.com

Emulsifying Properties: this compound exhibits excellent emulsifying capabilities, enabling the stabilization of mixtures of immiscible liquids, such as oil and water. surfactant.topontosight.ai This property is crucial in the formulation of a variety of products. For instance, ethoxylated this compound is used as an emulsifier in the production of emulsion polymers, including acrylics, vinyl-acrylics, and styrene-acrylics, contributing to the stability of the final latex. neaseco.comccdtec.com Specific products like Crodafos™ T5A, a phosphate ester based on tridecyl alcohol, are highlighted as effective emulsifiers for industrial applications. pharcos.co.incrodaindustrialspecialties.comknowde.com In agriculture, polyoxyethylene branched this compound is recommended for use in microemulsion and dispersible concentrate formulations. crodaagriculture.com Furthermore, these compounds serve as emulsification components in both water-based and oil-based lubrication systems and are used in the production of pesticides and cosmetics. pharcos.co.inccdtec.com

Dispersing and Solubilizing Capabilities: The dispersing action of this compound involves preventing the agglomeration of solid particles within a liquid medium. specialchem.comspecialchem.com It is used as a pigment dispersion agent in paints, enhancing color acceptance and gloss. pharcos.co.inspecialchem.com Products like Dextrol™ OC-40, a phosphate ester of tridecyl alcohol ethoxylate, are marketed as APEO-free dispersing agents for waterborne architectural paints. specialchem.com Similarly, Rhodafac® RS-610 E, a polyoxyethylene this compound ester, acts as a dispersing agent in coatings and inks. specialchem.com

Wetting Capabilities: this compound derivatives are effective wetting agents, reducing the surface tension of a liquid and allowing it to spread more easily across a surface. crodaindustrialspecialties.comknowde.comspecialchem.com This property is essential in applications such as industrial cleaners, textile processing, and coatings. surfactant.topcolonialchem.compcc.eu The presence of the phosphate group, combined with ethoxylation, allows for the modification of surface properties, leading to improved wetting and detergency. neaseco.comspecialchem.com This enhancement of surface wetting is a key feature in the performance of both cleaning formulations and the application of coatings. specialchem.compcc.eu

Table 1: Functional Properties of this compound Derivatives in Various Applications

Product/Compound NamePrimary FunctionsKey ApplicationsSource(s)
Crodafos™ T5A Emulsifier, Wetting Agent, Dispersant, Corrosion Inhibitor, Antistatic AgentIndustrial Cleaning, Vehicle Care, Hard Surface Cleaning crodaindustrialspecialties.comknowde.comcrodahomecare.com
Dextrol™ OC-40 Dispersing Agent, Wetting Agent, SurfactantWaterborne Architectural Paints specialchem.com
EXOfos® PB-133 Emulsifier, Solubilizer, Anti-seize EP AdditiveMachining Coolants (Emulsifying Oil Formulations, Semi-synthetic Liquids) pcc.eu
NAXONAC® T50 Emulsifier, Wetting Agent, Hydrotrope, Anti-corrosion AdditiveEmulsion Polymerization (Acrylics, Vinyl-acrylics, Styrene-acrylics) neaseco.com
Rhodafac® RS-610 E Dispersing AgentCoatings, Inks, Printing specialchem.com
Iso-Tridecyl Ether Phosphate Emulsifier, Dispersant, Penetrant, DetergentMetal Cleaning Agents, Pesticide Production, Cosmetics ccdtec.com

Lubricating, Antistatic, and Antirust Properties

Beyond its surfactant capabilities, this compound is highly valued for its performance-enhancing properties in lubricants, plastics, and surface treatments, specifically for its lubricating, antistatic, and antirust functions. crodaindustrialspecialties.com

Lubricating Properties: this compound and its esters are utilized as additives in both oil- and water-soluble lubricant systems to improve lubricity and provide anti-wear and extreme pressure (EP) characteristics. pharcos.co.inneaseco.com The presence of the phosphate group allows the molecule to interact with metal surfaces, forming a protective film that reduces friction and wear. neaseco.com This makes it a valuable component in metalworking fluids, where it acts as an anti-wear additive. pharcos.co.insurfactant.top Certain formulations, like EXOfos® PB-133, are noted for their good anti-seize EP properties in machining coolants. pcc.eu Similarly, other ethoxylated this compound products are recommended for metalworking preparations due to their mild lubricating and EP properties. pcc.eu

Antistatic Properties: The anionic nature of this compound allows it to function as an effective antistatic agent. crodaindustrialspecialties.comknowde.com It helps to dissipate static electrical charges on the surface of materials, which is a crucial property in the textile industry and in the manufacturing of plastics. surfactant.topccdtec.comchembk.com Products like Crodafos™ T5A are explicitly marketed for their antistatic capabilities in a range of industrial applications. pharcos.co.incrodaindustrialspecialties.com

Antirust Properties: this compound derivatives are excellent corrosion and rust inhibitors. pharcos.co.incrodaindustrialspecialties.com The phosphate moiety strongly interacts with metallic surfaces, forming a protective layer that prevents oxidation. neaseco.com This characteristic is particularly beneficial in metalworking fluids and industrial cleaning agents. surfactant.topcolonialchem.com Formulations containing these compounds, such as Dextrol™ OC-40, are shown to inhibit flash and nail head rusting in coatings applications. specialchem.com The anti-corrosion properties are also leveraged in films, where products like NAXONAC® T50A, an ammonium (B1175870) salt of ethoxylated tridecyl ether phosphate, provide corrosion inhibition, heat stability, and clarity. neaseco.com

Table 2: Protective and Performance-Enhancing Properties of this compound

PropertyMechanism of ActionPrimary ApplicationsRepresentative ProductsSource(s)
Lubricating / Anti-Wear Forms a protective film on metal surfaces, reducing friction.Metalworking Fluids, Lubricant SystemsEXOfos® PB-133, EXOfos® PB-136B, Chemfac PB-136 pharcos.co.inneaseco.compcc.eupcc.eu
Antistatic Dissipates static electrical charges from surfaces.Textiles, Plastics, Industrial ApplicationsCrodafos™ T5A, Iso-Tridecyl Ether Phosphate pharcos.co.insurfactant.topcrodaindustrialspecialties.comccdtec.com
Antirust / Corrosion Inhibition Forms a protective phosphate layer on metallic surfaces, preventing oxidation.Metalworking Fluids, Industrial Cleaners, Coatings, FilmsCrodafos™ T5A, Dextrol™ OC-40, NAXONAC® T50A surfactant.topneaseco.comccdtec.comspecialchem.comneaseco.com

Future Directions and Research Gaps

Comprehensive Toxicological Profiles for Tridecyl Phosphate (B84403) and its Metabolites

While toxicological data exists for the broader class of organophosphate esters (OPEs), specific and comprehensive profiles for tridecyl phosphate and its metabolites are not extensively documented. A safety data sheet for polyoxyethylene (5) this compound ester notes an acute oral LD50 in rats as greater than 2,000 mg/kg, indicating low acute toxicity, but also classifies it as a skin irritant with a risk of serious eye damage. chemagent.su Other safety datasheets for related compounds state that there is no available data for toxicity to fish, daphnia, algae, or microorganisms, nor for persistence, degradability, and bioaccumulation potential. chemicalbook.comechemi.com

A significant research gap is the identification and toxicological assessment of its metabolites. Organophosphate triesters are known to be transformed into diester metabolites in the environment and in biological systems. nih.gov For other OPEs, these metabolites are the primary target for human exposure monitoring. psu.edu Future research must focus on identifying the specific breakdown products of this compound and evaluating their biological activity. This is crucial as the toxicity of OPEs can vary significantly based on their chemical structure. jst.go.jpresearchgate.netnih.gov For instance, studies on other OPEs have noted reproductive toxicity as a concern. chemtel.net The European Chemicals Agency (ECHA) notes that according to industry notifications, this compound may be harmful if swallowed or inhaled and causes severe skin burns and eye damage. europa.eu

Long-Term Environmental Monitoring and Impact Assessment

The environmental presence of this compound has been confirmed in recent studies. A 2022 study conducting a nontarget analysis of house dust newly identified and quantified this compound (TDeP), finding it in 89% to 100% of the 45 samples analyzed. nih.govresearchgate.net The median concentration was 4.10 ng/g, with a range of 1.34–39.2 ng/g. nih.govresearchgate.net Its presence was also confirmed in a standard reference material (SRM2585) of house dust. nih.govresearchgate.net This indicates widespread occurrence in indoor environments, likely due to its use as an additive in various consumer and industrial products. researchgate.net

However, long-term monitoring data in other environmental compartments like water, soil, and biota are scarce. epa.gov While monitoring programs exist for other persistent organic pollutants, long-chain alkyl phosphates are not always included. service.gov.ukmst.dkcopernicus.org The environmental fate of this compound—how it moves and breaks down in the environment—is largely unknown. epa.gov Given that OPEs are typically additive rather than chemically bound to products, they can be released into the environment through leaching and abrasion. researchgate.netresearchgate.net Future research should establish systematic, long-term monitoring programs to quantify the levels of this compound and its metabolites in various environmental matrices. This data is essential for a thorough environmental impact assessment and to understand potential bioaccumulation in food chains.

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of acyclic triphosphates, including this compound, involves the reaction of phosphorus oxychloride or phosphorus pentoxide with the corresponding alcohol (tridecyl alcohol). epa.govshreechem.in This process can involve hazardous reagents and produce byproducts like hydrochloric acid. epa.gov

Comparison of Synthetic Methods for Phosphate Esters
MethodReagentsKey FeaturesPotential for "Green" ChemistryReference
Conventional (Phosphorus Pentoxide)Alcohol/Phenol (B47542) + P₂O₅Yields a balanced mix of mono- and di-esters; effective for emulsifiers.Traditional method, potential for hazardous reagents and byproducts. shreechem.in
Conventional (Polyphosphoric Acid)Alcohol/Phenol + PPAYields a higher ratio of mono-ester; produces more hypochlorite-tolerant esters.Traditional method, may still involve harsh conditions. shreechem.in
Visible-Light PhotocatalysisN-alkoxypyridinium salts + phosphites + photocatalyst (e.g., fac-Ir(ppy)₃)Mild conditions, avoids harsh/toxic reagents, broad scope for complex molecules.High; uses light energy, enables late-stage functionalization. organic-chemistry.org
Deep Eutectic SolventsAlcohol + Phosphate Source + Deep Eutectic Solvent (e.g., Urea (B33335)/Choline (B1196258) Chloride)Simple mixing and heating, non-aqueous but "green" solvent system.High; uses biodegradable and less toxic solvent systems. nih.gov
Catalytic Synthesis (Minerals)Glycerol + Phosphate Source + Mineral CatalystsUses naturally occurring minerals to catalyze phosphorylation under mild heating.High; potential for using earth-abundant catalysts and prebiotic-like conditions. mdpi.com

The principles of green chemistry offer a framework for developing more sustainable synthetic methods. nih.gov Recent research has explored novel routes for phosphate ester synthesis that avoid harsh chemicals and conditions. One promising approach uses visible-light photocatalysis to generate alkoxy radicals that react with phosphites under mild conditions. organic-chemistry.org This method has been successful in synthesizing a broad range of phosphate esters, including complex, biologically relevant structures. organic-chemistry.org Another sustainable route involves using deep eutectic solvents, such as a mixture of urea and choline chloride, which act as both a solvent and a catalyst for the phosphorylation of alcohols. nih.gov These methods represent a significant step forward, offering pathways that are more energy-efficient and utilize less hazardous materials, aligning with modern goals for sustainable chemical manufacturing.

Advanced Material Integration and Performance Enhancement

This compound and its derivatives are valued for their multifunctional properties, serving as surfactants, emulsifiers, corrosion inhibitors, and antistatic agents. specialchem.comcrodaagriculture.com These properties lead to their integration into a wide range of advanced materials to enhance performance.

One key application is in fire suppression. This compound is listed as a suitable filler for aerogel materials to enhance their smoke, fire, and flame suppression capabilities. google.com In industrial settings, ethoxylated this compound is used as an emulsifier and solubilizer in machining coolants and metalworking fluids, where it also provides good extreme pressure (EP) and anti-seize properties. specialchem.com

Its derivatives, such as polyoxyethylene this compound ester, are used to improve the performance of paints and coatings. specialchem.com They function as APE (alkylphenol ethoxylate)-free emulsifiers that enhance dispersion, corrosion resistance, and stability in various resin systems, including acrylics and epoxies. specialchem.comspecialchem.com Further research in this area could focus on creating novel formulations where this compound derivatives are tailored to provide multiple benefits, such as combining corrosion inhibition with improved adhesion and durability in advanced protective coatings.

Refinement of Analytical Methodologies for Trace Detection and Speciation

The detection of this compound, particularly at trace levels in complex matrices like environmental samples or petroleum products, requires sophisticated analytical methods. ualberta.caualberta.ca A primary challenge is separating alkyl phosphates from interfering compounds, such as nitrogen-containing species in crude oil. rsc.org

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a nitrogen-phosphorus detector (NPD) has emerged as a powerful technique. ualberta.carsc.orgresearchgate.net This method allows for the speciation and quantification of alkyl phosphates at trace levels (0.001 to 0.02 μg phosphorus per mL), which is significantly more sensitive than standard methods like ICP-OES. rsc.orgresearchgate.net For non-volatile mono- and di-alkyl phosphates, a derivatization step, such as with trimethylsilyl (B98337), is necessary before GC analysis. ualberta.ca

For other OPEs, liquid chromatography coupled with mass spectrometry (LC-MS) is often the preferred method, as it avoids the high temperatures of GC analysis that can degrade thermally sensitive compounds. uio.nogoogle.com Future refinements should focus on developing and validating robust LC-MS methods specifically for this compound and its anticipated metabolites. Additionally, creating certified reference standards for this compound is crucial for accurate quantification and for comparing data across different laboratories and monitoring studies. ualberta.ca

In-depth Exploration of Structure-Activity-Toxicity Relationships

Understanding the relationship between the chemical structure of an OPE and its biological or functional activity is key to designing safer and more effective chemicals. For OPEs, toxicity can be highly dependent on the specific alkyl or aryl groups attached to the phosphate core. jst.go.jpmdpi.com For example, studies on aryl phosphates have shown that the antiestrogenic activity depends on the volume and hydrophobicity of the substituents on the phosphate ester group. researchgate.netacs.org

For alkyl phosphates like this compound, the long alkyl chain influences its physical properties and, consequently, its function as a surfactant or lubricant. However, how this structure relates to its toxicological profile is less understood. epa.gov Research should aim to build quantitative structure-activity relationship (QSAR) models for long-chain alkyl phosphates. researchgate.netnih.gov By comparing the toxicity of this compound with other alkyl phosphates (e.g., trioctyl, tridodecyl), researchers can determine how chain length and branching affect toxicity. This knowledge would enable the predictive design of new phosphate esters with high performance in material applications but with minimized adverse health and environmental effects.

Mitigation Strategies for Environmental Release and Exposure

Given the detection of this compound in indoor environments and its potential for release from industrial use, developing strategies to mitigate exposure is essential. researchgate.netepa.gov Since OPEs are often used as additives, they can leach from products over time. researchgate.net

Mitigation strategies can be targeted at several points in the compound's lifecycle:

Production: Manufacturing processes are generally contained in closed systems, but worker exposure can occur during transfer and packaging. epa.gov Mitigation here involves engineering controls (e.g., ventilation) and personal protective equipment.

Product Formulation: Developing new formulations where phosphate esters are more permanently integrated into the material matrix could reduce leaching.

Waste Management: For industrial fluids like machining coolants containing this compound, effective treatment of wastewater is critical. Research into the efficacy of advanced oxidation processes, adsorption, and bioremediation for removing long-chain alkyl phosphates from industrial effluent is needed.

Regulatory Actions: As seen with other chemical classes like perfluoroalkyl substances (PFAS), regulatory frameworks and voluntary phase-outs by industry can significantly reduce environmental emissions and human exposure. nih.govepa.gov Should long-term monitoring and toxicological studies indicate a significant risk, similar actions could be considered for certain OPEs.

By focusing on these future research directions, the scientific and industrial communities can build a comprehensive understanding of this compound, ensuring its continued use is both effective and aligned with principles of human and environmental safety.

Q & A

Basic Research Questions

How can researchers synthesize and characterize tridecyl phosphate derivatives with controlled ethoxylation (EO) units?

Methodological Answer:
To synthesize this compound derivatives (e.g., polyethylene glycol tridecyl ether phosphate), start by reacting tridecyl alcohol with ethylene oxide under controlled conditions to adjust the EO chain length. Purify intermediates using column chromatography or solvent extraction. Phosphorylation is typically achieved via reaction with phosphorus oxychloride (POCl₃) or polyphosphoric acid, followed by neutralization with bases like monoethanolamine . Characterization involves:

  • NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm ethoxylation and phosphorylation.
  • Mass spectrometry (MS) for molecular weight distribution analysis.
  • Titration to quantify active phosphate content.
  • HPLC to assess purity and EO unit distribution .

What analytical methods are recommended for quantifying this compound in environmental or biological matrices?

Methodological Answer:
Use spectrophotometric phosphate analysis (modified molybdenum blue method):

Prepare standards (e.g., KH₂PO₄) and measure absorbance at 880 nm.

Generate a linear regression curve (R² ≥ 0.995) with Excel’s LINEST function to calculate slope, intercept, and confidence intervals .

For complex matrices, employ solid-phase extraction (SPE) to isolate this compound, followed by LC-MS/MS for sensitive detection (LOQ: ~0.1 µg/L).

Validate recovery rates (70–120%) using spiked samples and correct for matrix effects .

Advanced Research Questions

How do structural variations in EO chain length impact the biodegradation and ecotoxicity of this compound surfactants?

Methodological Answer:

  • Biodegradation Studies:
    • Use OECD 301B (Ready Biodegradability) tests with activated sludge. Monitor degradation via COD (Chemical Oxygen Demand) or TOC (Total Organic Carbon) reduction.
    • Longer EO chains (e.g., EO > 10) reduce biodegradability due to increased hydrophilicity, as shown in enzymatic assays with esterases .
  • Ecotoxicity:
    • Perform Daphnia magna acute toxicity tests (OECD 202). EC₅₀ values correlate inversely with EO length; shorter chains exhibit higher toxicity due to membrane disruption .

What experimental strategies address data discrepancies in this compound’s neurotoxic potential compared to other organophosphates?

Methodological Answer:

  • Comparative Toxicogenomics:
    • Expose in vitro neuronal models (e.g., SH-SY5Y cells) to this compound and reference organophosphates (e.g., tri-ortho-cresyl phosphate). Measure acetylcholinesterase (AChE) inhibition and oxidative stress markers (e.g., ROS, glutathione).
    • Use RNA-seq to identify differentially expressed genes in neuroinflammatory pathways .
  • Dose-Response Modeling:
    • Apply benchmark dose (BMD) analysis to reconcile conflicting EC₅₀ values. Account for metabolite interference (e.g., aryl phosphate esters) via LC-MS metabolomics .

How can researchers design studies to evaluate this compound’s role as a plasticizer or flame retardant in polymer composites?

Methodological Answer:

  • Material Characterization:
    • Blend this compound into polymers (e.g., PVC) at 5–20 wt%. Test flame retardancy via UL-94 vertical burning and limiting oxygen index (LOI) .
    • Assess plasticizing efficiency using dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) reduction .
  • Leaching Studies:
    • Soak composites in simulated body fluid (SBF) or water at 40°C for 30 days. Quantify leached phosphate via ICP-OES and correlate with EO chain length .

Methodological Considerations

How should researchers address challenges in standardizing this compound’s nomenclature across regulatory frameworks?

Methodological Answer:

  • Cross-reference CAS numbers (e.g., 9046-01-9 for trideceth-6 phosphate) and INCI names (e.g., "TRIDECETH-6 PHOSPHATE") using authoritative databases like PubChem or the EU CosIng inventory .
  • For regulatory submissions, align with OECD Harmonized Templates (OHTs) and disclose all synonyms (e.g., "polyoxyethylene tridecyl ether phosphate") .

What statistical approaches are critical for interpreting conflicting data on this compound’s environmental persistence?

Methodological Answer:

  • Apply multivariate analysis (e.g., PCA) to identify variables (e.g., pH, temperature) causing discrepancies in half-life (DT₅₀) values.
  • Use Bayesian hierarchical models to integrate lab and field data, accounting for spatial heterogeneity in soil or water samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.